molecular formula C20H20ClNO B15350397 9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride CAS No. 2110-37-4

9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride

Cat. No.: B15350397
CAS No.: 2110-37-4
M. Wt: 325.8 g/mol
InChI Key: GQMHFIRSVJCYBL-UHFFFAOYSA-N
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Description

9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride is a chemical compound that features a fluorene core substituted with a pyrrolidinylpropynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride typically involves the following steps:

    Formation of the Fluorene Core: The fluorene core can be synthesized through various methods, including the cyclization of biphenyl derivatives.

    Substitution with Pyrrolidinylpropynyl Group:

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, commonly using reagents like potassium permanganate or chromium trioxide.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions, particularly at the alkyne group, using hydrogenation catalysts such as palladium on carbon.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The fluorene core provides a rigid scaffold that can interact with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluorene: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    9-(3-Piperidin-1-ylprop-1-ynyl)fluoren-9-ol: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its binding properties and pharmacokinetics.

    9-(3-Morpholin-1-ylprop-1-ynyl)fluoren-9-ol: Features a morpholine ring, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of both the pyrrolidinylpropynyl group and the hydroxyl group in 9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological systems, making it a versatile compound for research and development.

Properties

CAS No.

2110-37-4

Molecular Formula

C20H20ClNO

Molecular Weight

325.8 g/mol

IUPAC Name

9-(3-pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride

InChI

InChI=1S/C20H19NO.ClH/c22-20(12-7-15-21-13-5-6-14-21)18-10-3-1-8-16(18)17-9-2-4-11-19(17)20;/h1-4,8-11,22H,5-6,13-15H2;1H

InChI Key

GQMHFIRSVJCYBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC#CC2(C3=CC=CC=C3C4=CC=CC=C42)O.Cl

Origin of Product

United States

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